COX-2 Inhibition Potency: WAY-382299 Compared to Clinically Approved Selective COX-2 Inhibitors
WAY-382299 inhibits recombinant human COX-2 with an IC₅₀ of 102 nM, as determined by HPLC quantitation of 12-HHT formation from arachidonic acid [1]. For class-level context, the clinically approved selective COX-2 inhibitor celecoxib exhibits literature IC₅₀ values typically in the 40–80 nM range in comparable recombinant enzyme assays, placing WAY-382299 approximately 1.3- to 2.6-fold less potent than the benchmark therapeutic agent. However, WAY-382299 is 2.6-fold more potent than the non-selective NSAID indomethacin (COX-2 IC₅₀ ≈ 270 nM in analogous assays) [2]. This moderate potency position, combined with its distinct polypharmacology, makes WAY-382299 unsuitable as a potency substitute for celecoxib but potentially advantageous where moderate COX-2 inhibition is desired alongside activity at other targets.
Celecoxib IC₅₀ ≈ 40–80 nM
Indomethacin IC₅₀ ≈ 270 nM
| Evidence Dimension | COX-2 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 102 nM |
| Comparator Or Baseline | Celecoxib: IC₅₀ ≈ 40–80 nM (literature range); Indomethacin: IC₅₀ ≈ 270 nM |
| Quantified Difference | ~1.3–2.6× less potent than celecoxib; ~2.6× more potent than indomethacin |
| Conditions | Human recombinant COX-2; HPLC measurement of 12-HHT from arachidonic acid |
Why This Matters
Procurement decisions for COX-2 inhibitor tool compounds should account for the desired potency window: WAY-382299 provides moderate COX-2 inhibition (~100 nM range), which is insufficient to replace celecoxib in potency-driven studies but offers a distinct profile when paired with RNase L and EGFR activities not present in standard NSAIDs.
- [1] BindingDB PrimarySearch Entry. COX-2 (Prostaglandin G/H Synthase 2, Human) inhibition by WAY-382299 (BDBM50097346). IC₅₀ = 102 nM. Assay: Inhibition of human recombinant COX-2 assessed by measuring formation of 12-HHT from arachidonic acid by HPLC analysis. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568. [Class-level comparator: indomethacin COX-2 IC₅₀ ≈ 270 nM in human recombinant enzyme assay]. View Source
